(R)-(+)-Pantoprazole Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Pantoprazole Sodium Salt involves several key steps:
Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfinyl intermediate.
Formation of Sodium Salt: The final step involves converting pantoprazole to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. A cost-effective and environmentally benign process has been developed, which includes carrying out key synthetic steps in water and minimizing the use of organic solvents . This method also involves the in situ transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-Pantoprazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: The oxidation of the sulfinyl intermediate to form pantoprazole.
Substitution: The initial condensation reaction is a nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agent: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Condensation Reagents: 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.
Major Products
The major product formed from these reactions is ®-(+)-Pantoprazole Sodium Salt itself .
Wissenschaftliche Forschungsanwendungen
®-(+)-Pantoprazole Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Research on its effects on gastric parietal cells and its role in inhibiting gastric acid secretion.
Medicine: Extensive use in clinical studies for treating GERD, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Its production methods are studied for improving scalability and environmental sustainability.
Wirkmechanismus
®-(+)-Pantoprazole Sodium Salt exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated gastric acid secretion . This binding is irreversible, leading to prolonged inhibition of acid secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
- Dexlansoprazole
Uniqueness
®-(+)-Pantoprazole Sodium Salt is unique due to its specific binding affinity and prolonged duration of action compared to other proton pump inhibitors . Its synthesis and production methods also emphasize environmental sustainability, making it a preferred choice in industrial applications .
Biologische Aktivität
(R)-(+)-Pantoprazole Sodium Salt is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It functions primarily by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to a significant reduction in gastric acid secretion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical implications, and associated case studies.
Pharmacodynamics
This compound acts as an irreversible inhibitor of the H+/K+ ATPase enzyme. This inhibition effectively reduces gastric acid secretion by blocking the final step of acid production in the stomach. The drug is particularly effective in conditions where excessive acid production is problematic, such as:
- Peptic Ulcers : Helps in healing and prevention.
- GERD : Alleviates symptoms and promotes esophageal healing.
- Zollinger-Ellison Syndrome : Manages excessive gastric acid secretion.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 to 4 hours post-administration.
- Distribution : High protein binding (approximately 98%), with a volume of distribution around 0.15 L/kg.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.
- Elimination : The elimination half-life is approximately 1 hour, with renal excretion of metabolites.
Clinical Implications
While generally well-tolerated, this compound may have side effects and interactions that warrant attention:
- Hyponatremia : A case study reported symptomatic hyponatremia associated with pantoprazole use, highlighting the need for monitoring electrolyte levels during treatment .
- Drug Interactions : As a PPI, it can affect the absorption of other medications that require an acidic environment for optimal bioavailability (e.g., ketoconazole) and may alter the metabolism of drugs processed by CYP450 enzymes .
Case Study 1: Hyponatremia Induced by Pantoprazole
An 83-year-old male patient developed severe hyponatremia attributed to Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) related to pantoprazole use. After discontinuation of pantoprazole, serum sodium levels normalized within two months . This case underscores the potential for PPIs to cause electrolyte imbalances.
Case Study 2: Efficacy in Peptic Ulcer Disease
In a clinical trial involving patients with peptic ulcer disease, those treated with (R)-(+)-Pantoprazole exhibited significant healing rates compared to placebo groups. The trial demonstrated a healing rate of over 90% after eight weeks of treatment .
Research Findings
Recent studies have focused on the degradation products of pantoprazole and their potential biological activities. For instance, photoluminescence and vibrational spectroscopy studies have been conducted to analyze the stability and degradation pathways of pantoprazole sodium under various conditions . Understanding these degradation products is crucial as they may contribute to adverse effects or reduced efficacy.
Summary Table
Parameter | Details |
---|---|
Mechanism of Action | H+/K+ ATPase inhibitor |
Primary Uses | GERD, peptic ulcers, Zollinger-Ellison syndrome |
Absorption | Peak plasma concentration at 2-4 hours |
Half-Life | Approximately 1 hour |
Side Effects | Hyponatremia, gastrointestinal disturbances |
Drug Interactions | Affects absorption of drugs requiring acidic pH |
Eigenschaften
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-UFTMZEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.